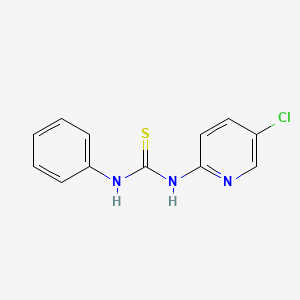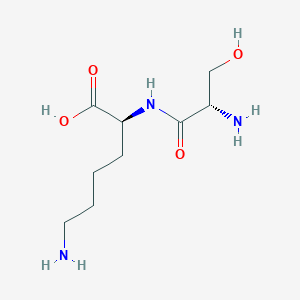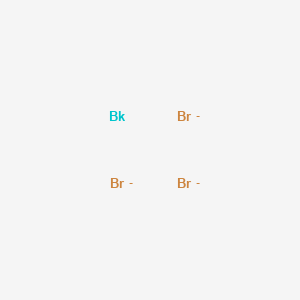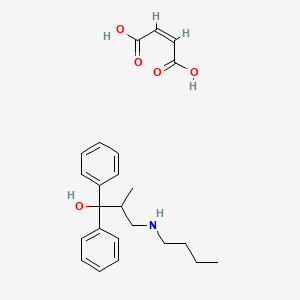
1,1-Diphenyl-2-methyl-3-(butylamino)propanol maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diphenyl-2-methyl-3-(butylamino)propanol maleate is an organic compound that belongs to the class of alcohols. It is characterized by the presence of two phenyl groups, a methyl group, and a butylamino group attached to a propanol backbone. The maleate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-2-methyl-3-(butylamino)propanol maleate typically involves the following steps:
Formation of the Propanol Backbone: The initial step involves the formation of the propanol backbone through the reaction of benzophenone with methylmagnesium bromide (Grignard reagent) to yield 1,1-diphenyl-2-methyl-2-propanol.
Introduction of the Butylamino Group: The next step involves the introduction of the butylamino group through a substitution reaction. This can be achieved by reacting 1,1-diphenyl-2-methyl-2-propanol with butylamine in the presence of a suitable catalyst.
Formation of the Maleate Salt: The final step involves the formation of the maleate salt by reacting the resulting 1,1-diphenyl-2-methyl-3-(butylamino)propanol with maleic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
1,1-Diphenyl-2-methyl-3-(butylamino)propanol maleate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The butylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of new amines or other substituted products.
科学的研究の応用
1,1-Diphenyl-2-methyl-3-(butylamino)propanol maleate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
作用機序
The mechanism of action of 1,1-Diphenyl-2-methyl-3-(butylamino)propanol maleate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The hydroxyl group and the butylamino group play crucial roles in its binding affinity and activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1,1-Diphenyl-2-methyl-3-(butylamino)propanol maleate can be compared with other similar compounds, such as:
3-(diisobutylamino)-2-methyl-1,1-diphenyl-1-propanol: Similar structure but with a diisobutylamino group instead of a butylamino group.
2-methyl-3-(dimethylamino)-1,1-diphenyl-1-propanol: Contains a dimethylamino group instead of a butylamino group.
2-methyl-2,3-diphenyl-1-propanol: Lacks the amino group, making it less versatile in certain reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
13500-66-8 |
|---|---|
分子式 |
C24H31NO5 |
分子量 |
413.5 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;3-(butylamino)-2-methyl-1,1-diphenylpropan-1-ol |
InChI |
InChI=1S/C20H27NO.C4H4O4/c1-3-4-15-21-16-17(2)20(22,18-11-7-5-8-12-18)19-13-9-6-10-14-19;5-3(6)1-2-4(7)8/h5-14,17,21-22H,3-4,15-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChIキー |
UEUPQKOQUSAYRE-BTJKTKAUSA-N |
異性体SMILES |
CCCCNCC(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CCCCNCC(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14707130.png)
![(3aR,3bS,5aR,6R,8aS,8bR,10aS)-3a,5a,8a-trimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-1-one](/img/structure/B14707140.png)
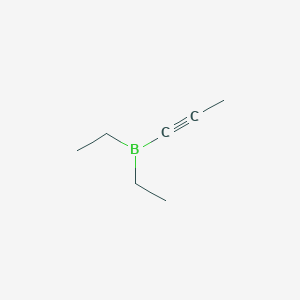
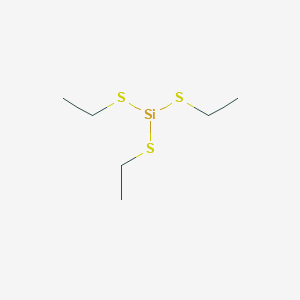
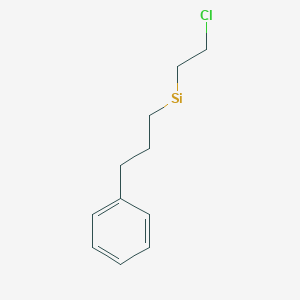

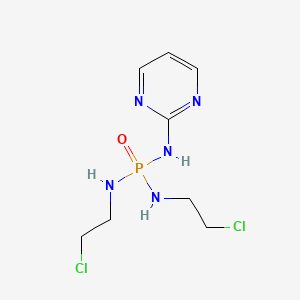
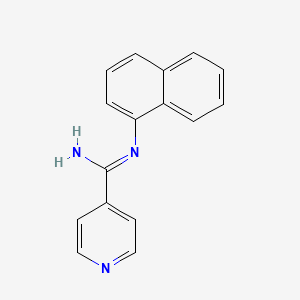
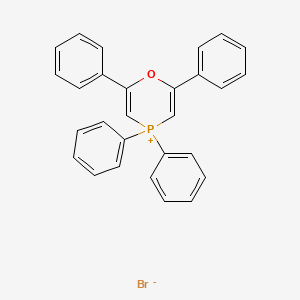
![5-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B14707181.png)
